4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
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Overview
Description
4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrrole ring fused with a pyrazolo[3,4-b]pyridine moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-methylpyrrole with a suitable pyrazolo[3,4-b]pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as LiOH·H2O and a solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its role in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Specific pathways and targets depend on the biological context and the specific application being investigated .
Comparison with Similar Compounds
Pyrrole Derivatives: Compounds like 1-methylpyrrole and its analogs.
Pyrazolo[3,4-b]pyridine Derivatives: Similar compounds with variations in the substituents on the pyrazolo[3,4-b]pyridine ring.
Uniqueness: 4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide stands out due to its unique combination of the pyrrole and pyrazolo[3,4-b]pyridine rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
918133-04-7 |
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Molecular Formula |
C12H11N5O |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
4-(1-methylpyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C12H11N5O/c1-17-3-2-7(6-17)8-4-10(11(13)18)15-12-9(8)5-14-16-12/h2-6H,1H3,(H2,13,18)(H,14,15,16) |
InChI Key |
KJOXFMTXKUTHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)C2=CC(=NC3=C2C=NN3)C(=O)N |
Origin of Product |
United States |
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